molecular formula C23H24N2O5 B2713635 ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate CAS No. 879779-29-0

ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

Cat. No.: B2713635
CAS No.: 879779-29-0
M. Wt: 408.454
InChI Key: NQISOUHTYCGOAI-UHFFFAOYSA-N
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Description

Ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a useful research compound. Its molecular formula is C23H24N2O5 and its molecular weight is 408.454. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • The synthesis of ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate typically involves multiple steps:

      • Initial Step: The synthesis begins with the construction of the benzoate ester group.

      • Subsequent Steps: Sequential attachment of the pyrazole ring and modification with the hydroxy and methylallyl groups.

    • Reaction Conditions: Controlled temperature, pH adjustments, and specific catalysts are often necessary to ensure the successful completion of each synthetic step.

  • Industrial Production Methods:

    • Industrially, the synthesis might be streamlined to minimize steps, enhance yields, and reduce costs.

    • Techniques such as flow chemistry could be employed for continuous production, ensuring high purity and consistency.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: May involve the hydroxyl group.

    • Reduction: Potential reduction of ester or aromatic groups under specific conditions.

    • Substitution: Reactions involving the aromatic ring, such as electrophilic aromatic substitution.

  • Common Reagents and Conditions:

    • Oxidation: Agents like potassium permanganate, sodium dichromate.

    • Reduction: Agents like lithium aluminum hydride, hydrogen with catalysts.

    • Substitution: Halogens, sulfuric acid, or other electrophilic reagents.

  • Major Products:

    • Depending on the specific reagents and conditions, products can include modified aromatic rings, reduced esters, or other functionalized derivatives.

Scientific Research Applications

  • Chemistry: Used as a precursor for synthesizing other complex molecules.

  • Biology: Potential use in biochemical studies as a probe or marker due to its distinctive structure.

  • Medicine: Exploration for drug development, possibly due to the activity of its functional groups.

  • Industry: May serve as an intermediate in the synthesis of advanced materials or specialty chemicals.

Mechanism of Action

  • The compound likely interacts with biological targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces.

  • Molecular Targets and Pathways:

    • Possible interaction with enzymes or receptors, influencing specific biochemical pathways.

    • The unique combination of functional groups might allow selective binding or inhibition of certain molecular targets.

Comparison with Similar Compounds

  • Ethyl 4-hydroxybenzoate, ethyl 4-((2-hydroxyphenyl)amino)benzoate, and ethyl 4-((5-methyl-1H-pyrazol-4-yl)oxy)benzoate.

  • Uniqueness:

    • The compound's specific arrangement of pyrazole and aromatic groups, along with the hydroxy and methylallyl substituents, sets it apart from structurally similar compounds.

    • This uniqueness might contribute to distinct physical and chemical properties, leading to specialized applications.

  • That's a deep dive into ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate! Quite a fascinating molecule, don't you think?

    Properties

    IUPAC Name

    ethyl 4-[[3-[2-hydroxy-4-(2-methylprop-2-enoxy)phenyl]-5-methyl-1H-pyrazol-4-yl]oxy]benzoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H24N2O5/c1-5-28-23(27)16-6-8-17(9-7-16)30-22-15(4)24-25-21(22)19-11-10-18(12-20(19)26)29-13-14(2)3/h6-12,26H,2,5,13H2,1,3-4H3,(H,24,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NQISOUHTYCGOAI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC(=C)C)O)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H24N2O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    408.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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